Ester tert-butylique de l’acide 2-(pyridin-2-yl)éthylcarbamique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

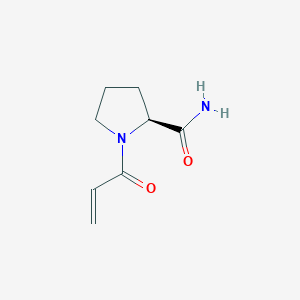

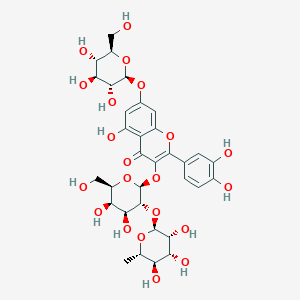

The compound "2-(Pyridin-2-yl)ethylcarbamic acid tert-butyl ester" is a chemical entity that can be associated with a variety of organic reactions and has potential applications in the synthesis of complex organic molecules. The tert-butyl ester group is a common protecting group in organic synthesis, often used due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related pyridinyl compounds has been demonstrated through various methods. For instance, a one-pot synthesis involving C–H bond activation has been used to create ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles, which suggests that similar methodologies could potentially be applied to the synthesis of "2-(Pyridin-2-yl)ethylcarbamic acid tert-butyl ester" . Additionally, the synthesis of nitrogenous compounds containing pyridine rings, such as 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, has been reported, which involves the use of tert-butyl esters as protecting groups .

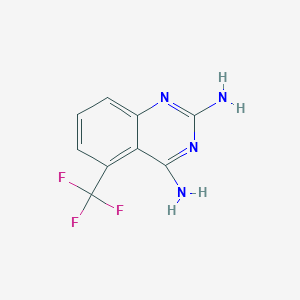

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of phenyl-thiocarbamic acid-O-pyridin-4-ylmethyl ester has been determined, and DFT calculations have provided insights into the atomic charge distributions and thermodynamic properties . These methods could be applied to "2-(Pyridin-2-yl)ethylcarbamic acid tert-butyl ester" to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

The tert-butyl ester group in the compound is known to participate in various chemical reactions. For instance, syn-oximes bearing tert-butyl esters can be deprotected to yield carboxylic acids, which can then fragment to nitriles . Additionally, the reaction of tert-butyl esters with singlet oxygen has been shown to yield peroxidic intermediates that can undergo coupling with nucleophiles . These reactions highlight the versatility of the tert-butyl ester group in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing tert-butyl ester groups can be characterized using spectroscopic methods such as FTIR, NMR, and mass spectrometry . The stability of these compounds can be influenced by intramolecular hydrogen bonding, as observed in the crystal structure of related compounds . DFT studies can also provide valuable information on the thermodynamic properties and molecular electrostatic potential, which are important for understanding the reactivity and interaction of the compound with other molecules .

Applications De Recherche Scientifique

D’après les informations disponibles dans les résultats de recherche, voici une analyse de certaines applications de recherche scientifique de l’ester tert-butylique de l’acide 2-(pyridin-2-yl)éthylcarbamique :

Activité antifibrotique

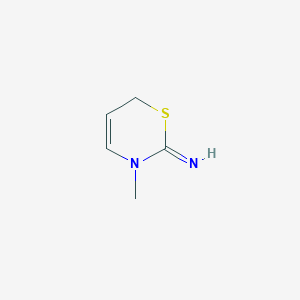

Ce composé a été étudié pour son activité antifibrotique potentielle. Une série de nouveaux dérivés de la 2-(pyridin-2-yl)pyrimidine a été conçue et synthétisée, et leurs activités biologiques ont été évaluées sur des cellules stellaires hépatiques de rat immortalisées (HSC-T6), qui sont impliquées dans la fibrose hépatique .

Docking et dynamique moléculaires

Le composé a été utilisé dans des études de docking et de dynamique moléculaires pour explorer ses interactions avec les cibles biologiques, ce qui est crucial pour la conception et la découverte de médicaments .

Synthèse chimique

Il sert de bloc de construction pour la synthèse de divers composés hétérocycliques ayant des activités biologiques potentielles .

Propriétés

IUPAC Name |

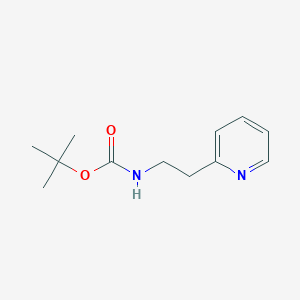

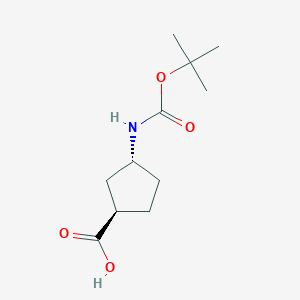

tert-butyl N-(2-pyridin-2-ylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h4-6,8H,7,9H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBAKFWDAGSGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621750 |

Source

|

| Record name | tert-Butyl [2-(pyridin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143185-43-7 |

Source

|

| Record name | tert-Butyl [2-(pyridin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)